molecular formula C25H22FNO4S B3005249 [4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone CAS No. 1114651-87-4

[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

Cat. No.: B3005249
CAS No.: 1114651-87-4
M. Wt: 451.51
InChI Key: HGAVZIVACOBSSQ-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a sulfone group (1,1-dioxido) on the heterocyclic ring. The compound features a 3,5-dimethylphenyl substituent at position 4 of the benzothiazine core and a 4-ethoxyphenyl methanone group at position 2.

Properties

IUPAC Name

[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4S/c1-4-31-21-8-5-18(6-9-21)25(28)24-15-27(20-12-16(2)11-17(3)13-20)22-14-19(26)7-10-23(22)32(24,29)30/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAVZIVACOBSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone is a synthetic organic molecule belonging to the class of benzothiazine derivatives. Its unique structure and functional groups suggest significant potential for various biological activities, including anticancer properties and antimicrobial effects. This article provides a comprehensive overview of its biological activity based on diverse sources and recent research findings.

Structural Characteristics

The compound's molecular formula is C25H22FNO5SC_{25}H_{22}FNO_5S with a molecular weight of 467.5 g/mol. It features a benzothiazine core with multiple substituents that enhance its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC25H22FNO5SC_{25}H_{22}FNO_5S
Molecular Weight467.5 g/mol
Chemical ClassBenzothiazine Derivatives
Functional GroupsDioxido, Fluoro, Ketone

Anticancer Properties

Research indicates that compounds similar to 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone exhibit significant anticancer activities. For instance, studies have shown that derivatives of benzothiazine can inhibit cell proliferation in various cancer cell lines:

  • In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines with IC50 values ranging from 0.02 to 0.08 μmol/mL .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and cell cycle arrest in cancer cells. For example, the compound B9 from a related study showed a selective cytotoxic effect on melanoma cells while sparing normal cells .

Antimicrobial Activity

The benzothiazine derivatives are also recognized for their antimicrobial properties. The presence of the dioxido group in the structure enhances the compound's ability to interact with microbial targets:

  • Antibacterial Effects : Some studies have reported that benzothiazine compounds exhibit potent antibacterial activity against various pathogens, potentially making them candidates for antibiotic development.

Other Biological Activities

In addition to anticancer and antimicrobial effects, research into this class of compounds suggests potential activities including:

  • Anti-inflammatory : Compounds have shown promise in reducing inflammation markers in vitro.
  • Antioxidant : Similar structures have been evaluated for their ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions .

Study 1: Anticancer Efficacy

A study published in PubMed explored the synthesis and biological activity of novel benzothiazine derivatives. The results indicated that certain derivatives exhibited significant antiproliferative activity against cancer cell lines, supporting their potential as therapeutic agents .

Study 2: Antimicrobial Assessment

Research conducted on related benzothiazine derivatives demonstrated effective antimicrobial action against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C25H22FNO5SC_{25}H_{22}FNO_5S, with a molecular weight of 467.5 g/mol. The compound features:

  • A benzothiazine core which is known for diverse biological activities.
  • Functional groups including dioxido , fluoro , and ketone , enhancing its reactivity and interaction with biological targets.

Medicinal Chemistry

Research indicates that compounds similar to 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone exhibit significant biological activities, including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth and could be explored for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy.
  • Anti-inflammatory Effects : Its structural features may allow it to modulate inflammatory pathways.

Material Science

In addition to its pharmaceutical applications, this compound can also be utilized in material science:

  • Polymer Chemistry : As a building block for synthesizing advanced polymers with specific properties.
  • Nanotechnology : Potential applications in creating nanostructures for drug delivery systems.

Case Studies

Several studies have documented the efficacy of benzothiazine derivatives in various applications:

  • Antimicrobial Studies : A study demonstrated that derivatives similar to this compound exhibited activity against resistant strains of bacteria, suggesting a pathway for new antibiotic development.
  • Cancer Research : In vitro studies indicated that compounds with similar structures could inhibit tumor growth in specific cancer cell lines.
Application AreaObserved EffectsReference Studies
AntimicrobialInhibition of bacterial growthStudy on benzothiazine derivatives
AnticancerInduction of apoptosis in cancer cellsResearch on structural analogs
Anti-inflammatoryModulation of inflammatory pathwaysInvestigation into related compounds
Material ScienceDevelopment of advanced polymersApplications in polymer chemistry

Comparison with Similar Compounds

Research Implications and Structural Trends

  • Fluorine Impact : The 6-fluoro substituent may enhance metabolic stability and electron-withdrawing effects, similar to fluorinated drugs like ciprofloxacin .
  • Sulfone vs.

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